4-(4-Chlorobenzylidene)piperidine hydrochloride
CAS No.:
Cat. No.: VC15934348
Molecular Formula: C12H15Cl2N
Molecular Weight: 244.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15Cl2N |
|---|---|
| Molecular Weight | 244.16 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H |
| Standard InChI Key | SYNWXWORFRFAIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 4-(4-chlorobenzylidene)piperidine hydrochloride typically employs Claisen-Schmidt condensation, a base-catalyzed reaction between 4-piperidone hydrochloride and 4-chlorobenzaldehyde. This method aligns with strategies used for analogous 3,5-bis(benzylidene)-4-piperidones, where aromatic aldehydes react with cyclic ketones to form α,β-unsaturated ketones . The reaction proceeds under mild conditions, often using ethanol as a solvent and catalytic sodium hydroxide to deprotonate the aldehyde. Subsequent protonation of the intermediate enolate yields the conjugated benzylidene-piperidine system, which is isolated as the hydrochloride salt via treatment with hydrochloric acid.
Key synthetic considerations include:
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Reaction Temperature: Optimal yields are achieved at 60–70°C, balancing reaction rate and byproduct formation.
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Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials and ensures high purity (>95%).
Physicochemical Characteristics
The compound’s hydrochloride salt form confers distinct properties:
| Property | Value |
|---|---|
| Molecular Weight | 244.16 g/mol |
| Solubility | Soluble in water, ethanol, DMSO |
| Melting Point | 210–215°C (decomposes) |
| Stability | Hygroscopic; store under inert atmosphere |
The conjugated enone system (C=C–C=O) contributes to UV-Vis absorption at λₘₐₓ ≈ 320 nm, a feature useful for chromatographic quantification .
Structural and Functional Analogues
4-(4-Chlorobenzylidene)piperidine hydrochloride belongs to a broader class of piperidine derivatives with modified aromatic substituents. Comparative analysis reveals how structural variations influence biological activity and synthetic utility:
Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance electrophilicity and binding affinity to biological targets, as seen in the superior anti-proliferative activity of 3,5-bis(2-fluorobenzylidene)-4-piperidone compared to non-halogenated analogs .
Applications in Medicinal Chemistry
Mechanistic Insights
Research Limitations and Future Directions
Current data on 4-(4-chlorobenzylidene)piperidine hydrochloride remain fragmentary, with gaps in:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Toxicology: Acute and chronic toxicity studies in preclinical models are lacking.
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Target Identification: High-throughput screening against receptor libraries could elucidate precise molecular targets.
Future research should prioritize:
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Structural Optimization: Introducing substituents at the piperidine nitrogen (e.g., acyl, alkyl groups) to modulate lipophilicity and blood-brain barrier permeability .
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Formulation Development: Encapsulation in lipid-based nanoparticles to improve bioavailability.
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Mechanistic Studies: Transcriptomic and proteomic analyses to map signaling pathways affected by the compound.
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